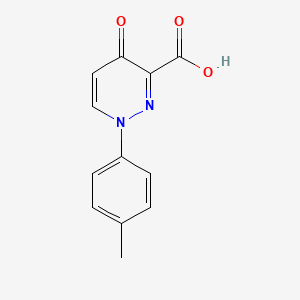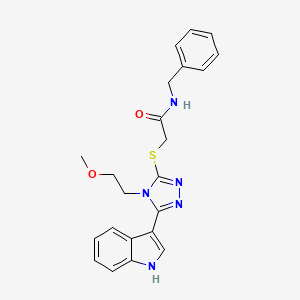
2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that includes heterocyclic compounds with potential biological activities. Research in this area focuses on synthesizing new compounds with potential therapeutic applications, exploring their chemical reactivity, and understanding their physical and chemical properties for potential drug development.
Synthesis Analysis
Synthesis of related compounds often involves reactions between heterocyclic amines and various reagents to produce novel derivatives with potential biological activities. For instance, acetylation and formylation reactions are common steps in synthesizing N-pyrimidinylacetamide derivatives with potential for further chemical modification and evaluation for biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Molecular Structure Analysis
Structural analysis of similar compounds involves determining the conformation and orientation of molecular components. For example, crystallographic studies provide insights into the folded conformation of acetamides and the orientation of aromatic and heterocyclic rings, which is crucial for understanding the compound's reactivity and interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
Chemical reactivity studies involve investigating the behavior of compounds under various conditions and with different reagents. Such studies help in identifying functional groups responsible for the compound's reactivity and potential as a building block for further chemical synthesis. Reactions with primary and heterocyclic amines, as well as with bifunctional nucleophiles, are of particular interest in constructing nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are studied to better understand their stability and suitability for pharmaceutical formulations. The crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and potential for forming stable crystalline forms suitable for drug development (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for designing compounds with desired biological activities. Studies on the synthesis and reactivity of related compounds provide a foundation for understanding these aspects and designing new compounds with improved properties (Farouk, Ibrahim, & El-Gohary, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of novel heterocyclic compounds derived from structural analogs of the specified chemical involves various chemical reactions that yield compounds with potential biological activities. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone derivatives has been reported. These compounds are synthesized through reactions involving amino thiouracil, benzofuran-oxy-N-(2-thioxopyrimidine) acetamide, and other intermediates, resulting in compounds with anti-inflammatory and analgesic properties (Abu-Hashem et al., 2020).
Biological Activities
The synthesized compounds are evaluated for their biological activities, including antimicrobial, antihistaminic, and anticancer properties. For example, certain rhodanine-3-acetic acid derivatives have shown antimicrobial activity against a panel of bacteria, mycobacteria, and fungi, with some derivatives displaying significant activity against Mycobacterium tuberculosis (Krátký et al., 2017). Additionally, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized and tested for anticancer activity, with some compounds showing cancer cell growth inhibition (Al-Sanea et al., 2020).
Antitumor Evaluation
Novel syntheses of polyfunctionally substituted heterocyclic compounds derived from related chemical structures have been explored for their antitumor activities. These compounds, incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating significant inhibitory effects (Shams et al., 2010).
Propiedades
IUPAC Name |
2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-25-15-5-2-4-13(8-15)12-27-19-21-14(10-18(24)22-19)9-17(23)20-11-16-6-3-7-26-16/h2-8,10H,9,11-12H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPFFXIPESUVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)
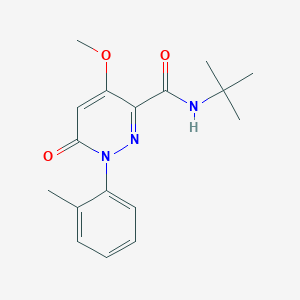


![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)
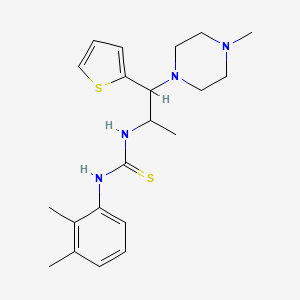
![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)
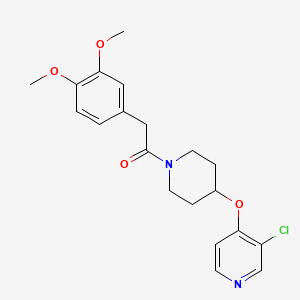
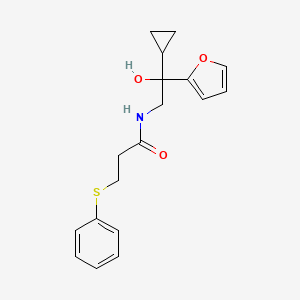

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)
